molecular formula C9H16O B3048109 (R)-non-8-yn-2-ol CAS No. 156647-91-5

(R)-non-8-yn-2-ol

Cat. No.: B3048109
CAS No.: 156647-91-5
M. Wt: 140.22 g/mol
InChI Key: HKFIWDZVDWDWMZ-SECBINFHSA-N
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Description

®-non-8-yn-2-ol is an organic compound with the molecular formula C9H16O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a non-8-yne chain, which includes a triple bond between the eighth and ninth carbon atoms. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-non-8-yn-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of non-8-yn-2-one using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric excess. The reaction typically employs hydrogen gas in the presence of a chiral catalyst such as a rhodium or ruthenium complex.

Another method involves the use of enzymatic reduction, where enzymes like alcohol dehydrogenases are used to selectively reduce non-8-yn-2-one to ®-non-8-yn-2-ol. This biocatalytic approach is advantageous due to its high specificity and mild reaction conditions.

Industrial Production Methods

Industrial production of ®-non-8-yn-2-ol often relies on the chemical synthesis route due to its scalability. The process involves the use of large-scale hydrogenation reactors and chiral catalysts to achieve the desired enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-non-8-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form non-8-yn-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas with Pd/C or Lindlar’s catalyst for partial reduction.

    Substitution: Tosyl chloride (TsCl) for converting the hydroxyl group to a tosylate, followed by nucleophiles like sodium azide (NaN3) for substitution.

Major Products Formed

    Oxidation: Non-8-yn-2-one.

    Reduction: Non-8-en-2-ol or nonan-2-ol.

    Substitution: Various substituted non-8-yn-2-ol derivatives depending on the nucleophile used.

Scientific Research Applications

®-non-8-yn-2-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of ®-non-8-yn-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl group and the triple bond play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

®-non-8-yn-2-ol can be compared with other similar compounds such as:

    (S)-non-8-yn-2-ol: The enantiomer of ®-non-8-yn-2-ol, which has different spatial arrangement and potentially different biological activity.

    Non-8-yn-2-one: The oxidized form of ®-non-8-yn-2-ol, lacking the hydroxyl group.

    Non-8-en-2-ol: The partially reduced form, with a double bond instead of a triple bond.

The uniqueness of ®-non-8-yn-2-ol lies in its chiral nature and the presence of both a hydroxyl group and a triple bond, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2R)-non-8-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h1,9-10H,4-8H2,2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFIWDZVDWDWMZ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCCCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446696
Record name 8-Nonyn-2-ol, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156647-91-5
Record name 8-Nonyn-2-ol, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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